Cryptochrome -

Cryptochrome

Catalog Number: EVT-1571067
CAS Number:
Molecular Formula: C40H56O3
Molecular Weight: 584.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flavoproteins that function as circadian rhythm signaling proteins in ANIMALS and as blue-light photoreceptors in PLANTS. They are structurally-related to DNA PHOTOLYASES and it is believed that both classes of proteins may have originated from an earlier protein that played a role in protecting primitive organisms from the cyclical exposure to UV LIGHT.
Overview

Cryptochromes are a class of blue-light sensitive flavoproteins that play crucial roles in various biological processes across a range of organisms, including plants, fungi, and animals. These proteins are primarily involved in photoreception and are essential for the regulation of circadian rhythms, photomorphogenesis, and other light-dependent physiological responses. Cryptochromes absorb blue light (approximately 450 nm) and undergo conformational changes that activate downstream signaling pathways. They have been identified in multiple species, indicating their evolutionary significance and functional diversity.

Source and Classification

Cryptochromes were first discovered in plants, specifically in Arabidopsis thaliana, but have since been identified in a variety of organisms, including bacteria, fungi, and animals. They are classified into several types based on their structural features and functions:

  1. Plant Cryptochromes: These include Cryptochrome 1 and Cryptochrome 2, which are well-studied for their roles in plant growth and development.
  2. Animal Cryptochromes: Found in vertebrates, these proteins are involved in circadian rhythm regulation.
  3. Bacterial Cryptochromes: A newer classification known as cryptochrome DASH has been identified, suggesting an evolutionary link between prokaryotic and eukaryotic cryptochromes.
Synthesis Analysis

Methods

The synthesis of cryptochromes typically involves recombinant DNA technology to express the proteins in host systems such as Escherichia coli or yeast. The general steps include:

  1. Gene Cloning: The gene encoding the cryptochrome is amplified using polymerase chain reaction (PCR) and cloned into an expression vector.
  2. Transformation: The vector is introduced into a suitable host organism.
  3. Protein Expression: Conditions are optimized for the expression of the protein, often involving the induction of protein synthesis through temperature changes or chemical inducers.
  4. Purification: The expressed protein is purified using techniques such as affinity chromatography.

Technical Details

For example, the expression of CiPlant-CRY1, a specific cryptochrome from Citrus, was analyzed using bioinformatics tools to assess its amino acid sequence and functional domains. The protein was found to have a molecular weight of approximately 52.32 kDa with specific characteristics such as an instability index suggesting stability under certain conditions .

Molecular Structure Analysis

Structure

Cryptochromes typically share a conserved structure characterized by a photolyase homology region (PHR) that binds flavin adenine dinucleotide (FAD). The binding of FAD is crucial for their light-sensing capabilities.

Data

The molecular formula for CiPlant-CRY1 is C2293H3498N648O729S16, with a calculated isoelectric point of 4.90 . The secondary structure analysis indicates that approximately 20% consists of alpha helices while 77% comprises loops, highlighting its flexible nature.

Chemical Reactions Analysis

Reactions

Cryptochromes participate in light-induced reactions where the absorption of blue light leads to conformational changes facilitating electron transfer processes. This results in the generation of reactive oxygen species (ROS) that act as signaling molecules in various biological pathways .

Technical Details

The photocycle mechanism involves several steps:

  1. Light absorption by FAD generates an excited state.
  2. Electron transfer occurs through conserved tryptophan residues (the Trp triad).
  3. The protein returns to its ground state after the light signal is removed.

This mechanism enables cryptochromes to respond dynamically to environmental light conditions .

Mechanism of Action

Process

The mechanism through which cryptochromes exert their effects involves:

  1. Light Activation: Upon absorbing blue light, cryptochromes undergo structural changes that activate downstream signaling pathways.
  2. Signal Transduction: Activated cryptochromes interact with various proteins (e.g., transcription factors) to modulate gene expression related to circadian rhythms and developmental processes.

Data

In plants like Arabidopsis, interactions between cryptochrome 2 and transcription factors such as TCP22 have been documented, showing how light influences gene regulation through protein-protein interactions .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Varies among different types but generally around 52 kDa for plant cryptochromes.
  • Solubility: Typically soluble in aqueous solutions due to hydrophilic regions.

Chemical Properties

  • Stability: Cryptochromes exhibit stability under specific pH ranges but can be sensitive to extreme conditions.
  • Light Sensitivity: Highly responsive to blue light wavelengths.

Relevant analyses indicate that variations in environmental conditions can significantly affect the expression levels and functional activity of cryptochromes .

Applications

Cryptochromes have several scientific applications:

  1. Circadian Rhythm Studies: Used extensively to understand biological clocks in various organisms.
  2. Agricultural Biotechnology: Manipulation of cryptochrome pathways can enhance crop resilience to environmental stresses.
  3. Optogenetics: Cryptochromes are being explored for use in optogenetic tools that allow precise control over cellular processes using light .
  4. Synthetic Biology: Their ability to respond to light makes them candidates for developing new biotechnological applications.
Evolutionary Origins & Phylogenetic Relationships

Ancestral Link to Photolyase Enzymes in Prokaryotes

Cryptochromes (CRYs) belong to the photolyase/cryptochrome superfamily, evolutionarily derived from light-dependent DNA repair enzymes called photolyases. These ancestral photolyases utilize blue/UV-A light to catalyze DNA repair of ultraviolet-induced lesions, such as cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts. The structural conservation between photolyases and cryptochromes is profound: both proteins share a photolyase homology region (PHR) domain that binds flavin adenine dinucleotide (FAD) as a primary chromophore and often a secondary light-harvesting chromophore (e.g., 5,10-methenyltetrahydrofolate). The PHR domain adopts a conserved α/β fold with a helical domain that creates an FAD-access cavity, a feature maintained across 3 billion years of evolution [1] [7].

Gene duplication events in early prokaryotes enabled functional divergence, with some photolyase-like proteins losing DNA repair activity while gaining light-sensing capabilities. This transition is exemplified by CRY-DASH proteins found in bacteria like Vibrio cholerae, which retain limited single-stranded DNA repair activity but primarily function as photoreceptors [5] [7]. Statistical coupling analysis (SCA) of co-evolving residues confirms that the secondary cofactor-binding pocket—critical for photolyase function—was repurposed in cryptochromes for protein-protein interactions, forming an ancient allosteric network linking the primary and secondary pockets [9].

  • Table 1: Functional Transition from Photolyase to Cryptochrome
    FeaturePhotolyaseCryptochrome
    Primary FunctionDNA repairLight sensing/transcriptional regulation
    FAD-Binding PocketDNA lesion interaction siteRepurposed for protein interactions
    Secondary CofactorLight-harvesting (e.g., MTHF)Often absent or repurposed
    Evolutionary OriginProkaryotes (≥3 BYA)Eukaryotes (1–1.2 BYA)

Gene Duplication Events and Functional Divergence in Eukaryotes

The radiation of cryptochromes across eukaryotic lineages was driven by multiple gene duplication events followed by functional specialization. In vertebrates, two rounds of whole-genome duplication (WGD) produced paralogs like CRY1 and CRY2, which diverged in regulatory roles within the circadian clock. For example, zebrafish retain six cry genes (cry1aa, cry1ab, cry1ba, cry1bb, cry2, cry3) resulting from teleost-specific genome duplication (TGD), with cry1-type genes evolving stronger transcriptional repressive activity than cry2 or cry3 [4].

Insects exhibit parallel diversification: an ancestral duplication gave rise to Type I CRY (light-sensitive; e.g., Drosophila CRY) and Type II CRY (light-insensitive transcriptional repressors; e.g., Apis CRY). Lineage-specific gene loss further shaped functional capabilities—bees and beetles lost Type I CRY, relying solely on Type II CRY for clock regulation [3]. This divergence is underpinned by episodic positive selection at key residues, particularly in the C-terminal regulatory domains absent in photolyases [1] [9].

  • Table 2: Gene Duplication Events in Eukaryotes
    LineageDuplication EventParalogs GeneratedFunctional Divergence
    Vertebrates2R genome duplicationCRY1, CRY2, CRY3 (lost in mammals)CRY1: Strong repressor; CRY2: Weak repressor
    Teleost FishTeleost-specific duplicationcry1aa/ab, cry1ba/bbSubfunctionalization in repression
    InsectsEarly metazoan duplicationType I (photoentrainment), Type II (core clock)Type II lost in Diptera

Phylogenetic Clustering: CRY-DASH, Type I/II/IV, and Plant-Specific Subfamilies

Phylogenetic analyses resolve the cryptochrome superfamily into seven monophyletic subfamilies: CPD class I/II photolyases, (6-4) photolyases, CRY-DASH, plant PHR2, plant CRY, and animal CRY [1]. CRY-DASH proteins represent the evolutionarily earliest cryptochrome lineage, retaining residual DNA repair activity and found in bacteria, fungi, plants, and basal animals. They lack the C-terminal extension typical of other CRYs and cluster separately from plant or animal cryptochromes in phylogenetic trees [5] [7].

Plant cryptochromes (CRY1, CRY2, CRY3/PHR2) diverged early from a common ancestor with CRY-DASH. CRY1/2 regulate photomorphogenesis and flowering, while PHR2 retains photolyase-like sequences but functions in light signaling [1] [10]. Animal cryptochromes split into two clades: Type I (light-sensitive; e.g., Drosophila CRY) clusters phylogenetically with (6-4) photolyases, while Type II (e.g., mammalian CRY1/2) form a sister clade to CPD photolyases. Type IV CRYs (e.g., Drosophila CRY-like) are basal to both [1] [3].

  • Table 3: Cryptochrome Subfamilies and Characteristics
    SubfamilyKey LineagesFunctionStructural Hallmark
    CRY-DASHBacteria, fungi, plantsDNA repair/light sensingNo C-terminal extension
    Plant CRYAngiosperms, gymnospermsPhotomorphogenesis, floweringExtended C-terminus, constitutively active
    Animal Type IInsects (e.g., Drosophila)Light-dependent TIM degradationC-terminus mediates light responses
    Animal Type IIVertebratesTranscriptional repressionShort C-terminus, CLOCK/BMAL1 binding
    Plant PHR2Vascular plantsLight signalingPhotolyase-like sequence

Convergent Evolution of Animal vs. Plant Cryptochromes

Plant and animal cryptochromes exhibit striking convergent evolution: both independently repurposed photolyase-derived scaffolds for light sensing despite diverging >1 billion years ago. Plant CRYs (e.g., Arabidopsis CRY1/2) evolved extended C-termini that interact with COP1 and PIF transcription factors to control photomorphogenesis and circadian entrainment [2] [6]. In contrast, animal Type II CRYs developed short C-termini that mediate repression of CLOCK/BMAL1 transcription complexes, with mammalian CRY1’s C-terminus harboring nuclear localization signals [1] [9].

Notably, sequence similarity between plant and animal CRYs is minimal (<20% identity), confirming their independent origins. Animal CRYs show higher homology to (6-4) photolyases, while plant CRYs cluster with CPD photolyases [1] [6]. Functional convergence is evident in circadian roles: Arabidopsis CRY2 entrains the clock via light-dependent degradation, paralleling Drosophila CRY’s light-dependent TIM binding. However, the molecular mechanisms differ—plant CRYs signal through C-terminal effectors like COP1, while Drosophila CRY directly binds TIM [2] [7].

  • Table 4: Convergent Features in Plant and Animal Cryptochromes
    TraitPlant CryptochromesAnimal Cryptochromes
    Ancestral ProteinCPD photolyase-like(6-4) photolyase-like
    Key Regulatory DomainExtended C-terminusShort C-terminus
    Core Circadian RoleEntrainment via COP1 inhibitionCore repression complex (Type II)
    Light SensingBlue light-dependent signalingType I: Light-dependent; Type II: Light-independent

Properties

Product Name

Cryptochrome

IUPAC Name

2-[(2E,4E,6E,8E,10E,12E,14E)-15-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol

Molecular Formula

C40H56O3

Molecular Weight

584.9 g/mol

InChI

InChI=1S/C40H56O3/c1-28(18-13-20-30(3)33-24-35-37(5,6)22-15-23-39(35,9)42-33)16-11-12-17-29(2)19-14-21-31(4)34-25-36-38(7,8)26-32(41)27-40(36,10)43-34/h11-14,16-21,24-25,32-34,41H,15,22-23,26-27H2,1-10H3/b12-11+,18-13+,19-14+,28-16+,29-17+,30-20+,31-21+

InChI Key

KCYOZNARADAZIZ-CWBQGUJCSA-N

SMILES

CC(=CC=CC=C(C)C=CC=C(C)C1C=C2C(CC(CC2(O1)C)O)(C)C)C=CC=C(C)C3C=C4C(CCCC4(O3)C)(C)C

Synonyms

cryptochrome
Cryptochrome Proteins
Cryptochromes

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C1C=C2C(CC(CC2(O1)C)O)(C)C)C=CC=C(C)C3C=C4C(CCCC4(O3)C)(C)C

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C1C=C2C(CC(CC2(O1)C)O)(C)C)/C=C/C=C(\C)/C3C=C4C(CCCC4(O3)C)(C)C

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